molecular formula C23H16BrN3O B12784145 4-Benzylidene-1-((p-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one CAS No. 126293-23-0

4-Benzylidene-1-((p-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one

Cat. No.: B12784145
CAS No.: 126293-23-0
M. Wt: 430.3 g/mol
InChI Key: PVVNRSBTSKSDHG-ODYMTFIRSA-N
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Description

4-Benzylidene-1-((p-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one is a derivative of imidazolinone, a class of compounds known for their diverse pharmacological activities. This compound features a five-membered heterocyclic ring with nitrogen atoms at the 1st and 3rd positions and a keto group at the 5th position. The unique structural features of imidazolinone derivatives have been exploited for various biological and pharmacological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylidene-1-((p-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one typically involves the condensation of appropriate benzylidene derivatives with imidazolinone precursors. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or acetic acid. The reaction is usually carried out under reflux conditions to ensure complete condensation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Benzylidene-1-((p-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Benzylidene-1-((p-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzylidene-1-(4-oxo-4H-chromen-2-yl)-2-phenyl-1H-imidazol-5(4H)-one
  • 3-(4-Bromo-phenyl)-propionaldehyde

Uniqueness

4-Benzylidene-1-((p-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one stands out due to its unique combination of benzylidene and imidazolinone moieties, which confer distinct pharmacological properties.

Properties

CAS No.

126293-23-0

Molecular Formula

C23H16BrN3O

Molecular Weight

430.3 g/mol

IUPAC Name

(5Z)-5-benzylidene-3-[(E)-(4-bromophenyl)methylideneamino]-2-phenylimidazol-4-one

InChI

InChI=1S/C23H16BrN3O/c24-20-13-11-18(12-14-20)16-25-27-22(19-9-5-2-6-10-19)26-21(23(27)28)15-17-7-3-1-4-8-17/h1-16H/b21-15-,25-16+

InChI Key

PVVNRSBTSKSDHG-ODYMTFIRSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=N2)C3=CC=CC=C3)/N=C/C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=N2)C3=CC=CC=C3)N=CC4=CC=C(C=C4)Br

Origin of Product

United States

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